molecular formula C8H11O2P B14632053 Phenyl dimethylphosphinate CAS No. 57244-61-8

Phenyl dimethylphosphinate

Cat. No.: B14632053
CAS No.: 57244-61-8
M. Wt: 170.15 g/mol
InChI Key: UOUBSNKDIDEUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl dimethylphosphinate (CAS RN 10113-28-7), also referred to as dimethyl phenyl phosphate, is an organophosphorus compound with the molecular formula C₈H₁₁O₄P and a molecular weight of 202.146 g/mol . Structurally, it consists of a phenyl group bonded to a dimethyl phosphate moiety (O=P(OCH₃)₂-OPh). This compound is part of the phosphate ester family, characterized by a central phosphorus atom bonded to three oxygen atoms and one organic group.

Properties

CAS No.

57244-61-8

Molecular Formula

C8H11O2P

Molecular Weight

170.15 g/mol

IUPAC Name

dimethylphosphoryloxybenzene

InChI

InChI=1S/C8H11O2P/c1-11(2,9)10-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

UOUBSNKDIDEUCV-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the process. The reaction proceeds as follows:

PhP(O)Cl2+2Me2NHPhP(O)(NMe2)2+2HCl\text{PhP(O)Cl}_2 + 2 \text{Me}_2\text{NH} \rightarrow \text{PhP(O)(NMe}_2)_2 + 2 \text{HCl} PhP(O)Cl2​+2Me2​NH→PhP(O)(NMe2​)2​+2HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phenyl dimethylphosphinate with structurally and functionally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications Key Properties
This compound C₈H₁₁O₄P 202.146 Phosphate ester Potential flame retardant, synthetic intermediate Hydrolytically stable; moderate thermal stability
Diphenyl phosphate C₁₂H₁₁O₄P 266.19 Phosphate ester Flame retardant, plasticizer in polymers High thermal stability; low volatility
Benzyl diphenylphosphinate C₁₉H₁₇O₂P 320.32 Phosphinate ester Catalyst ligand, flame-retardant additive Air-sensitive; reacts with nucleophiles
Methyl dimethylphosphinate C₃H₉O₂P 124.08 Phosphinate Byproduct in catalytic oxidations (e.g., Mo-catalyzed reactions) Volatile; forms hydrogen-bonded complexes
Calcium methylphenylphosphinate C₈H₁₀O₂P·Ca 240.21 (anion) Phosphinate salt Halogen-free flame retardant in polyamides High thermal decomposition temperature (>300°C)
Ethyl diphenylphosphinite C₁₄H₁₅OP 246.24 Phosphinite Precursor for phosphine oxides in asymmetric catalysis Air-sensitive; strong reducing agent

Structural and Functional Insights

Phosphate vs. Phosphinate Esters :

  • Phosphate esters (e.g., this compound, diphenyl phosphate) contain a P=O group bonded to three oxygen atoms and one organic group. They exhibit hydrolytic stability due to the electronegative oxygen atoms, making them suitable for polymer additives .
  • Phosphinate esters (e.g., benzyl diphenylphosphinate) feature a P–O bond with two organic substituents, increasing their lipophilicity and reactivity toward nucleophiles. This property is exploited in flame-retardant formulations .

Phosphinate Salts: Metal phosphinates like calcium methylphenylphosphinate are non-hygroscopic and decompose at high temperatures (>300°C), making them ideal for high-performance polymers requiring flame resistance .

Reactivity in Catalysis :

  • Methyl dimethylphosphinate forms as a side product in molybdenum-catalyzed oxidations, highlighting the reducibility of phosphinate intermediates under oxidative conditions .
  • Ethyl diphenylphosphinite serves as a precursor for chiral phosphine oxides, emphasizing the role of phosphorus hybridization (P³⁺ in phosphinites vs. P⁵⁺ in phosphates) in catalytic activity .

Research Findings and Data

Thermal Stability Comparison

Compound Decomposition Temperature (°C) Flame Retardancy Efficiency (LOI*)
This compound ~250 Not reported
Calcium methylphenylphosphinate >300 35–40% (in polyamide 6)
Diphenyl phosphate ~280 30–35% (in epoxy resins)

*LOI: Limiting Oxygen Index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.